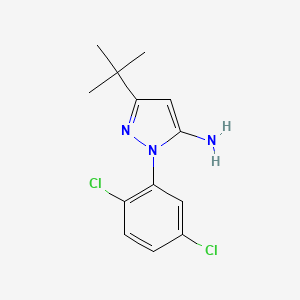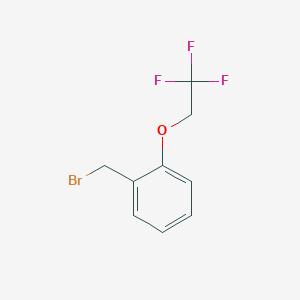
1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene
Descripción general
Descripción
1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene is a useful research compound. Its molecular formula is C9H8BrF3O and its molecular weight is 269.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green and Convergent Paired Diels–Alder Electro-Synthetic Reaction
1-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene is involved in paired Diels–Alder electro-synthetic reactions. These reactions are significant in green chemistry for their high yield, selectivity, purity, and low waste. One such reaction includes the electrochemical reduction of 1,2-bis(bromomethyl)benzene in the presence of hydroquinone, leading to octahydropentacene-6,13-dione as a final product (Habibi, Pakravan, & Nematollahi, 2014).
X-Ray Structure Determinations
X-ray structure determinations of bromomethylsubstituted benzenes, including derivatives of this compound, help understand molecular interactions like C–H···Br, C–Br···Br, and C–Br···π. These studies provide insights into the molecular structure and packing motifs of such compounds, which are essential in understanding their chemical behavior (Jones, Kuś, & Dix, 2012).
Organometallic Synthesis
This compound serves as a starting material in organometallic synthesis. It is used to prepare synthetically useful reactions via phenylmagnesium, -lithium, and -copper intermediates. This demonstrates the compound's versatility and utility in synthetic organic chemistry (Porwisiak & Schlosser, 1996).
Synthesis and Fluorescence Properties
This compound is used in the synthesis of compounds with notable fluorescence properties. For example, it has been used to synthesize 1-Bromo-4-( 2,2-diphenylvinyl) benzene, exhibiting unique fluorescence characteristics in both solution and solid states. Such compounds are valuable in materials science and optoelectronics (Zuo-qi, 2015).
Reductive Debromination
In synthetic organic chemistry, this compound is used in the reductive debromination of 1,2-bis(bromomethyl)arenes. This process involves generating tetrahydronaphthalenes, which have various applications in chemical synthesis (Nishiyama, Kawabata, Kobayashi, Nishino, & Sonoda, 2005).
Propiedades
IUPAC Name |
1-(bromomethyl)-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c10-5-7-3-1-2-4-8(7)14-6-9(11,12)13/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEKXXBNTBAFET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1372879.png)
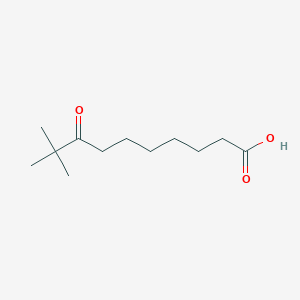
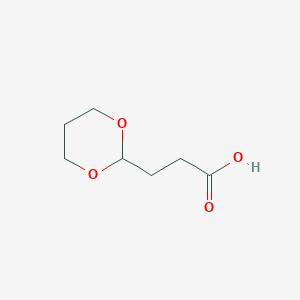

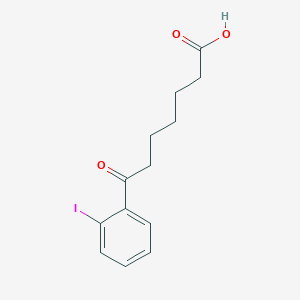
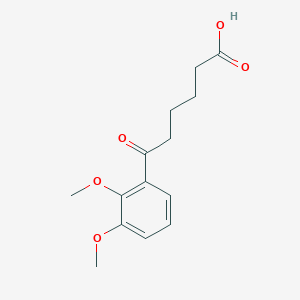

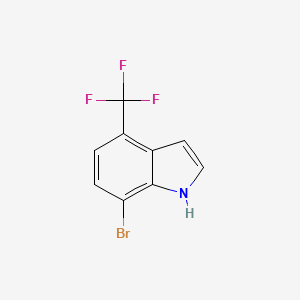
![4-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1372889.png)
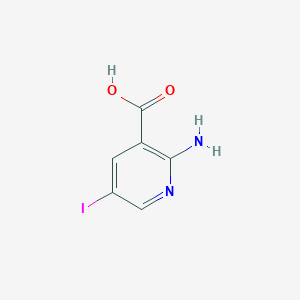


![tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1372896.png)
